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Cat. No.: B1673020

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G
protein-coupled receptor implicated in inflammatory and pruritic responses. Developed as a
potential therapeutic agent for allergic and inflammatory conditions such as atopic dermatitis
and asthma, JNJ-39758979 demonstrated significant efficacy in preclinical models and early
clinical trials. Its development, however, was halted due to a severe off-target effect,
agranulocytosis, observed in phase Il studies.[1][2][3] This guide provides a detailed overview
of the selectivity profile of INJ-39758979, the experimental methodologies used for its
characterization, and its key pharmacodynamic effects.

Core Selectivity Profile: Quantitative Analysis

JNJ-39758979 exhibits high affinity for the histamine H4 receptor across multiple species, with
notable selectivity against other histamine receptor subtypes and a broad range of other
molecular targets.

Table 1.1: Histamine H4 Receptor (H4R) Binding Affinity
(Ki) and Functional Antagonism (pA2)

The binding affinity (Ki) and functional antagonist activity (pA2) of JINJ-39758979 were
determined in various species, highlighting its potent interaction with the primary target.
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Functional Antagonism

Species Binding Affinity (Ki, nM) (PA2)
Human 12.5 + 2.6[4] 7.9[5][6]
Mouse 5.3[5][6] 8.3[5][6]
Monkey 25[5][6] 7.5[5][6]

Rat 188[5][6] 7.2[5][6]
Guinea Pig 306[5][6] Not Reported
Dog >10,000[5][6] Not Reported

Table 1.2: Selectivity Against Human Histamine
Receptor Subtypes

A key characteristic of INJ-39758979 is its high selectivity for the H4 receptor over other
human histamine receptors, which is crucial for minimizing off-target effects related to H1, H2,
or H3 receptor modulation. The compound demonstrates over 80-fold selectivity for H4R.[4][7]

Receptor Subtype Binding Affinity (Ki, nM)
H4R 12.5[7][8]

H1R >1,000[8]

H2R >1,000[8]

H3R 1,043[8]

Table 1.3: Broad Panel Off-Target Screening

Comprehensive screening revealed an excellent selectivity profile against a wide array of other
proteins, indicating a low potential for interactions with unintended biological targets at
therapeutic concentrations.
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Target Class Concentration Tested Activity Level
Receptors, lon Channels, and 1 uM No significant activity at 48
Transporters H sites[8]

No significant activity at 66

Kinases 10 uM )
sites[8]

Signaling Pathway and Mechanism of Action

JNJ-39758979 acts as a competitive antagonist at the H4 receptor. The H4R is coupled to the
Gi/o family of G proteins. Upon activation by histamine, H4R inhibits adenylyl cyclase, leading
to a decrease in intracellular cyclic AMP (cCAMP) levels. This signaling cascade is crucial for
mediating the chemotaxis of immune cells like eosinophils and mast cells. INJ-39758979
blocks this pathway by preventing histamine from binding to the receptor, thereby inhibiting the
downstream cellular responses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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